

An In-depth Technical Guide to 1,3-Diaminopentane

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Compound of Interest

Compound Name: **1,3-Diaminopentane**

Cat. No.: **B1584249**

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **1,3-diaminopentane** (CAS: 589-37-7), a diamine used as a specialty chemical intermediate. It details the compound's chemical and physical properties, provides established protocols for its synthesis and analysis, and presents its structural formula. The information is intended to support research and development activities requiring the use or synthesis of this molecule.

Chemical Identity and Properties

1,3-Diaminopentane, also known by its IUPAC name pentane-1,3-diamine, is a colorless to light yellow liquid.^{[1][2][3]} It serves as a versatile building block and monomer, particularly in the synthesis of polyamides and as a crosslinking agent.^{[1][4]}

Structural Information

The structure of **1,3-diaminopentane** consists of a five-carbon pentane chain with amino groups (-NH₂) attached to the first and third carbon atoms. Its linear formula is CH₃CH₂CH(NH₂)CH₂CH₂NH₂.^[5]

- Molecular Formula: C₅H₁₄N₂^{[1][2][4][5][6][7]}
- Molecular Weight: 102.18 g/mol ^{[1][3][4][5][6][7]}

- SMILES: CCC(CCN)N[1][4][8]
- InChI Key: WTSXICLFTPPDTL-UHFFFAOYSA-N[1][2][4]

Physicochemical Data

The key physical and chemical properties of **1,3-diaminopentane** are summarized in the table below. This data is critical for handling, storage, and reaction design.

Property	Value	Reference(s)
CAS Number	589-37-7	[1][2][4][5][6]
Appearance	Colorless to almost colorless clear liquid	[1][3]
Density	0.855 g/mL at 25 °C	[2][4][9][10][11]
Boiling Point	164 °C	[2][3][6][9][10][11]
Melting Point	-121 °C	[2][6][9][10][11]
Flash Point	59 °C (138 °F)	[2][3]
Refractive Index (n ²⁰ /D)	1.452	[2][9][10]
Vapor Pressure	2.22 mmHg at 25 °C	[2]
pKa (Predicted)	10.45 ± 0.35	[2][10]
Purity (Typical)	>96.0% (by GC)	[1][3][6][12]

Spectral Data Summary

Spectroscopic data is essential for the structural confirmation and purity assessment of **1,3-diaminopentane**.

Technique	Key Features / Data Reference
¹ H NMR	Spectrum available from ChemicalBook (400 MHz, CDCl ₃). [13]
¹³ C NMR	Spectrum available from ChemicalBook. [14]
IR Spectroscopy	ATR-IR spectrum available from PubChem/Wiley. [7]
Mass Spectrometry	Mass spectrum data available from ChemicalBook. [13]

Visualization of Chemical Structure

The following diagram illustrates the two-dimensional structural formula of **1,3-diaminopentane**.

Structural formula of **1,3-diaminopentane**.

Experimental Protocols

This section details methodologies for the synthesis and analytical characterization of **1,3-diaminopentane**.

Synthesis Protocol: Catalytic Hydrogenation of 3-Aminopentanenitrile

This procedure is based on the catalytic reduction of a nitrile to a primary amine, a common and effective industrial method.[\[6\]](#) The following protocol is adapted from a patented process for the preparation of **1,3-diaminopentane**.[\[1\]](#)

Objective: To synthesize **1,3-diaminopentane** by the hydrogenation of 3-aminopentanenitrile.

Materials:

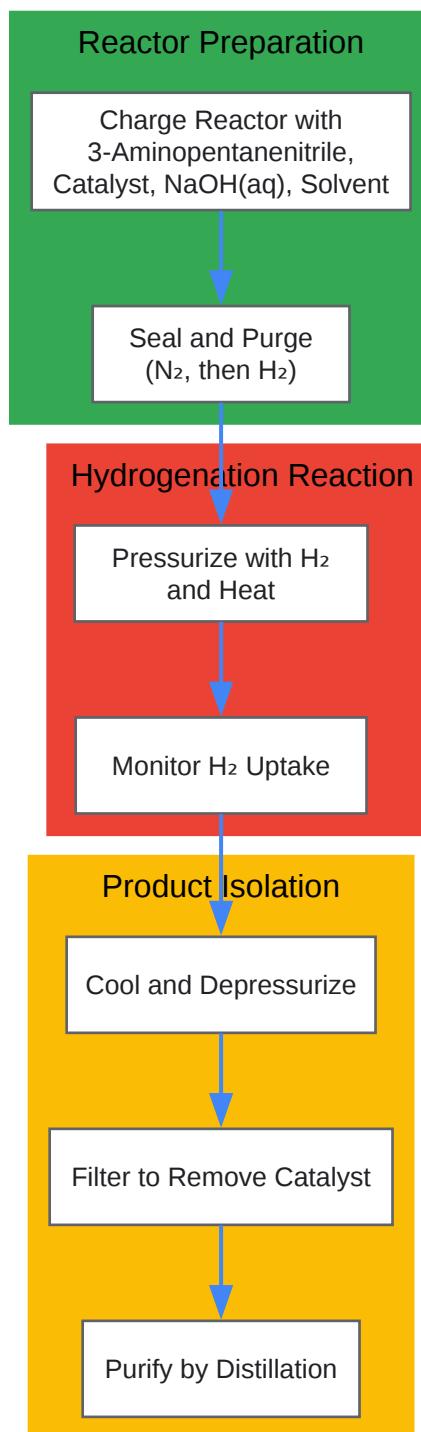
- 3-Aminopentanenitrile (substrate)
- Raney® Cobalt catalyst (promoted with Cr, Ni, Mo, Fe, or Mn)

- Aqueous sodium hydroxide (NaOH) solution (e.g., 5-10% w/w)
- Anhydrous solvent (e.g., Tetrahydrofuran or Dioxane)
- Hydrogen gas (H₂)
- High-pressure autoclave reactor

Procedure:

- **Reactor Preparation:** Ensure the high-pressure autoclave is clean, dry, and properly assembled.
- **Charging the Reactor:** Charge the autoclave with 3-aminopentanenitrile, the Raney® Cobalt catalyst (typically 5-15% by weight of the nitrile), the aqueous NaOH solution, and the solvent. The alkaline solution helps improve selectivity towards the desired primary diamine.
[\[1\]](#)
- **Purging:** Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
- **Reaction:** Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar) and begin stirring. Heat the reactor to the target temperature (e.g., 80-120 °C).
- **Monitoring:** Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
- **Cooldown and Depressurization:** Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- **Catalyst Removal:** Open the reactor and filter the reaction mixture to remove the solid catalyst.
- **Product Isolation:** The crude product is isolated by distillation of the filtrate under reduced pressure to remove the solvent and then the purified **1,3-diaminopentane**.

Logical Workflow for Synthesis:



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Workflow for the synthesis of **1,3-diaminopentane**.

Analytical Protocol: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for determining the purity of volatile compounds like **1,3-diaminopentane** and identifying any potential impurities.

Objective: To determine the purity of a **1,3-diaminopentane** sample.

Instrumentation & Materials:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
- Helium (carrier gas)
- Sample: **1,3-diaminopentane**
- Solvent: Dichloromethane or Methanol (HPLC grade)

GC-MS Parameters:

- Sample Preparation: Prepare a dilute solution of the **1,3-diaminopentane** sample (e.g., 1 mg/mL) in the chosen solvent.
- Injection: Inject 1 µL of the prepared sample into the GC.
 - Injector Temperature: 250 °C
 - Split Ratio: 50:1
- GC Oven Program:
 - Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final Hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Parameters:

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 30-300
- Ionization Mode: Electron Ionization (EI) at 70 eV

Data Analysis:

- Identify the peak corresponding to **1,3-diaminopentane** based on its retention time and mass spectrum.
- Integrate the peak areas of all detected compounds in the chromatogram.
- Calculate the purity by dividing the peak area of **1,3-diaminopentane** by the total peak area of all components and multiplying by 100%.

Analytical Protocol: HPLC Method (Adapted)

While GC is more common for this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing mixtures of diamines. This method is adapted from a procedure for similar short-chain diamines.[\[4\]](#)

Objective: To separate and analyze **1,3-diaminopentane** in a liquid sample.

Instrumentation & Materials:

- HPLC system with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).
- Column: Primesep 200 (or similar mixed-mode column) (e.g., 4.6 x 100 mm, 5 µm).[\[4\]](#)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile (MeCN)
- Mobile Phase Additive: Ammonium formate (AmFm)

- Sample: **1,3-diaminopentane** dissolved in mobile phase.

HPLC Parameters:

- Mobile Phase Preparation: Prepare an isocratic mobile phase, for example: 70% Acetonitrile, 30% Water, with 20 mM Ammonium formate buffer.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection (ELSD):
 - Nebulizer Temperature: 40 °C
 - Evaporator Temperature: 60 °C
 - Gas Flow (Nitrogen): 1.5 L/min

Data Analysis:

- Run a standard of **1,3-diaminopentane** to determine its retention time.
- Analyze the sample under the same conditions.
- Quantify the compound by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

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